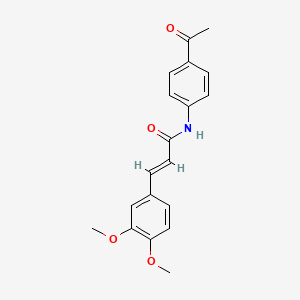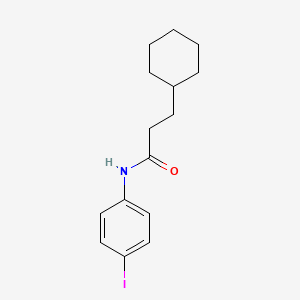![molecular formula C17H18N2O6S B15015123 Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and aromatic rings with nitro and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-methylbenzenamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine to form N-(3-methylphenyl)-4-nitrobenzenesulfonamide.
Esterification: The sulfonamide intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: Ethyl 2-[N-(3-methylphenyl)4-aminobenzenesulfonamido]acetate.
Hydrolysis: 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity. This inhibition can disrupt essential metabolic pathways in bacteria, leading to their death.
Comparación Con Compuestos Similares
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the ester and nitro groups.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, with a different substitution pattern on the aromatic ring.
Ethyl 2-[N-(phenyl)4-nitrobenzenesulfonamido]acetate: Similar structure but without the methyl group on the aromatic ring, which can affect its reactivity and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H18N2O6S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-methyl-N-(4-nitrophenyl)sulfonylanilino)acetate |
InChI |
InChI=1S/C17H18N2O6S/c1-3-25-17(20)12-18(15-6-4-5-13(2)11-15)26(23,24)16-9-7-14(8-10-16)19(21)22/h4-11H,3,12H2,1-2H3 |
Clave InChI |
IMNQLUCPYHAYAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)

![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
